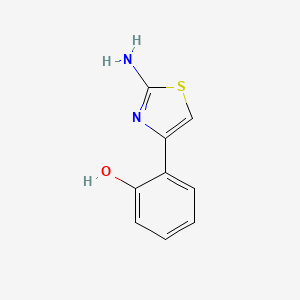

2-(2-Amino-thiazol-4-yl)-phenol

Description

Academic and Research Significance of 2-(2-Amino-thiazol-4-yl)-phenol as a Privileged Scaffold

In the realm of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a basis for the design of a wide array of bioactive compounds. The 2-aminothiazole (B372263) moiety, a core component of this compound, is widely regarded as such a scaffold. Its significance is underscored by its presence in numerous clinically approved drugs.

The structure of this compound is a composite of a 2-aminothiazole ring and a phenol (B47542) group. This combination offers several advantages for drug design:

Hydrogen Bonding Capabilities: The amino group and the phenolic hydroxyl group can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules like proteins and enzymes.

Bioisosteric Replacement: The thiazole (B1198619) ring is a common bioisostere for other aromatic and heteroaromatic rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of a lead compound.

Synthetic Tractability: The 2-aminothiazole core is readily synthesized and can be functionalized at multiple positions, providing a versatile platform for creating diverse chemical libraries for high-throughput screening.

The academic interest in this compound stems from its potential as a starting material for the synthesis of more complex molecules with a wide range of therapeutic applications. Its utility as a building block is a testament to the enduring importance of privileged scaffolds in the rational design of new drugs.

Historical Context and Evolution of Aminothiazole Derivatives in Drug Discovery

The journey of aminothiazole derivatives in drug discovery is a rich narrative of scientific innovation. The thiazole ring itself is a fundamental component of thiamine (B1217682) (Vitamin B1), the discovery of which was a landmark achievement in nutritional science. Over the decades, the 2-aminothiazole core has emerged as a key pharmacophore in a multitude of therapeutic areas.

The evolution of aminothiazole-based drugs can be broadly categorized as follows:

Early Discoveries: The initial exploration of aminothiazoles led to the development of antimicrobial agents. The ability of the thiazole nucleus to mimic or interact with biological systems paved the way for its incorporation into various drug candidates.

Expansion into Diverse Therapeutic Areas: In the latter half of the 20th century, the versatility of the 2-aminothiazole scaffold became increasingly apparent. This led to the development of drugs for a wide range of conditions, including anti-inflammatory, anti-cancer, and antiviral therapies.

Modern Drug Development: In the contemporary era of target-based drug discovery, the 2-aminothiazole moiety is frequently employed to design specific inhibitors of enzymes such as kinases, which play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer.

The historical success of aminothiazole derivatives has solidified their status as a cornerstone of medicinal chemistry and continues to inspire the exploration of new compounds, including those derived from this compound.

Comprehensive Review of Existing Academic Literature on the Biological Activities of this compound

A notable area of investigation involves the use of this compound in the synthesis of novel thiazolopyrimidine derivatives. One study detailed the synthesis of a series of these compounds and evaluated their in vitro antimicrobial and anti-inflammatory activities. researchgate.net

Biological Activities of Thiazolopyrimidine Derivatives Synthesized from this compound

| Derivative Class | Biological Activity Investigated | Key Findings |

| Thiazolopyrimidines | Antimicrobial (Antibacterial and Antifungal) | Certain synthesized derivatives exhibited promising activity against various bacterial and fungal strains. |

| Thiazolopyrimidines | Anti-inflammatory | Some derivatives demonstrated potential anti-inflammatory effects in in vitro assays. |

It is crucial to emphasize that these activities are attributed to the synthesized thiazolopyrimidine derivatives and not to the parent compound, this compound, itself. Nevertheless, these findings underscore the value of this compound as a key building block for generating new molecules with significant biological potential. The research demonstrates that the core structure of this compound can be effectively utilized to create compounds with desirable therapeutic properties.

Identification of Unaddressed Research Questions and Future Scholarly Avenues Pertaining to this compound

The current body of scientific literature, while highlighting the synthetic utility of this compound, also reveals several unaddressed research questions and promising avenues for future investigation.

Unaddressed Research Questions:

Intrinsic Biological Activity: The direct biological activity profile of this compound remains largely unexplored. A thorough investigation of its potential antimicrobial, anti-inflammatory, and cytotoxic effects could reveal inherent therapeutic properties.

Pharmacokinetic and Toxicological Profile: There is a lack of data on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound. Understanding these parameters is essential for assessing its potential as a drug candidate or a safe starting material.

Mechanism of Action: For the derivatives of this compound that have shown biological activity, the precise molecular mechanisms underlying these effects are often not fully elucidated.

Future Scholarly Avenues:

Systematic Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications.

Development of New Synthetic Methodologies: The exploration of novel and efficient synthetic routes to this compound and its derivatives could accelerate the discovery of new drug candidates.

Computational and In Silico Studies: Molecular modeling and computational screening can be employed to predict the potential biological targets of this compound and to design new derivatives with enhanced potency and selectivity.

Exploration of New Therapeutic Areas: Given the broad spectrum of activity of aminothiazole derivatives, future research could explore the potential of compounds derived from this compound in areas such as neurodegenerative diseases, metabolic disorders, and viral infections.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-7(5-13-9)6-3-1-2-4-8(6)12/h1-5,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWXFHZAXVHMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345630 | |

| Record name | 2-(2-Amino-thiazol-4-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60135-72-0 | |

| Record name | 2-(2-Amino-4-thiazolyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60135-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-thiazol-4-yl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Amino Thiazol 4 Yl Phenol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2-(2-Amino-thiazol-4-yl)-phenol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages called "disconnections." lkouniv.ac.inscitepress.orgwordpress.comox.ac.uk For this compound, the primary disconnection targets the thiazole (B1198619) ring, a common strategy for heterocyclic compounds. researchgate.net

A key disconnection is the C-N and C-S bonds of the thiazole ring, which corresponds to the reverse of the well-established Hantzsch thiazole synthesis. synarchive.comyoutube.comanalis.com.my This approach identifies an α-haloketone and a thioamide as the key synthons. In this case, the disconnection of the target molecule leads to 2-halo-1-(2-hydroxyphenyl)ethan-1-one and thiourea (B124793).

Another strategic disconnection can be envisioned through the Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes. organic-chemistry.orgwikipedia.org While not a direct route to thiazoles, its principles of forming a sulfur-containing heterocycle from a carbonyl compound, an activated nitrile, and elemental sulfur can inspire alternative synthetic designs.

Functional group interconversion (FGI) is another crucial aspect of retrosynthesis. lkouniv.ac.inwordpress.com For instance, the amino group on the thiazole ring could be introduced at a later stage of the synthesis, or the hydroxyl group on the phenol (B47542) could be protected to prevent unwanted side reactions.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound and its analogues has been achieved through various classical and modern synthetic methods. The Hantzsch thiazole synthesis remains a cornerstone, while multicomponent reactions and microwave-assisted synthesis represent more contemporary approaches. analis.com.mynih.govtandfonline.com

One common route involves the reaction of an α-haloketone with a thioamide or thiourea. synarchive.comanalis.com.mychemhelpasap.comcutm.ac.in For the synthesis of this compound, this would typically involve the reaction of a 2-halo-1-(2-hydroxyphenyl)ethanone with thiourea. mdpi.comresearchgate.net Another approach involves the reaction of paeonol (B1678282) with thiourea and iodine to yield an aminothiazole-paeonol derivative. mdpi.comresearchgate.net

Modern synthetic strategies often focus on improving efficiency and reducing environmental impact. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Hantzsch reaction. nih.govtandfonline.com One-pot multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are also gaining prominence for the synthesis of thiazole derivatives. tandfonline.comacs.org

| Reaction Type | Starting Materials | Key Features | Reference |

| Hantzsch Thiazole Synthesis | α-Haloketone, Thiourea | Well-established, versatile | synarchive.comanalis.com.mychemhelpasap.com |

| Reaction with Iodine | Paeonol, Thiourea, Iodine | Forms aminothiazole-paeonol | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Ethanone derivatives, Thioureas | Reduced reaction times, higher yields | nih.govtandfonline.com |

| Multicomponent Reaction | Thiocarbohydrazide, Aldehydes, Phenacyl bromides | One-pot synthesis, good yields | tandfonline.comtandfonline.com |

Detailed Investigation of Reaction Mechanisms for Key Synthetic Steps

The Hantzsch thiazole synthesis is a classic method for preparing thiazoles. synarchive.comanalis.com.my The reaction mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic thiazole ring. youtube.comchemhelpasap.com

The Gewald reaction, while primarily for thiophene (B33073) synthesis, offers insights into related C-S bond forming reactions. Its mechanism is thought to start with a Knoevenagel condensation between a carbonyl compound and an α-cyanoester. organic-chemistry.orgwikipedia.org This is followed by the addition of elemental sulfur, cyclization, and tautomerization to yield the 2-aminothiophene. wikipedia.orgacs.org Recent computational studies have provided a more detailed understanding of the complex polysulfide intermediates involved. acs.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Purity

Optimizing reaction conditions is crucial for maximizing the yield, selectivity, and purity of the final product. researchgate.netresearchgate.net For the synthesis of this compound and its analogues, several factors can be fine-tuned.

In the Hantzsch synthesis, the choice of solvent can significantly impact the reaction rate and yield. nih.gov The use of a catalyst, such as a base, can also be beneficial. organic-chemistry.org For instance, microwave-assisted Hantzsch reactions have been optimized by adjusting the temperature and reaction time to achieve maximum yields. nih.gov

In multicomponent reactions, the stoichiometry of the reactants and the choice of catalyst are critical parameters. thieme-connect.com For example, in the synthesis of 2-aminothiophenes via the Gewald reaction, the use of a catalytic amount of a conjugate acid-base pair has been shown to be effective. thieme-connect.com The use of green solvents and catalysts is also a key consideration in modern optimization studies. bepls.comresearchgate.net

| Parameter | Effect on Reaction | Example | Reference |

| Solvent | Affects reaction rate and yield | Methanol in microwave-assisted Hantzsch synthesis | nih.gov |

| Catalyst | Can improve reaction rate and selectivity | Piperidinium borate (B1201080) in Gewald reaction | thieme-connect.com |

| Temperature | Influences reaction kinetics and product distribution | Optimization of microwave heating for thiazole synthesis | nih.gov |

| Reactant Stoichiometry | Crucial for multicomponent reactions | Balancing reactants in one-pot thiazole synthesis | tandfonline.com |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of this compound and its intermediates are essential to obtain a high-purity product. Common techniques include recrystallization, column chromatography, and solid-phase extraction.

Recrystallization is a widely used method for purifying solid compounds. google.com The choice of solvent is critical to ensure that the compound is soluble at high temperatures and insoluble at low temperatures, allowing for the separation of impurities. For aminothiazole derivatives, recrystallization from aqueous solutions or organic solvents like benzene (B151609) has been reported. google.com

Column chromatography is a versatile technique for separating mixtures of compounds. rsc.org Silica gel is a common stationary phase, and the mobile phase is chosen based on the polarity of the compounds to be separated. rsc.org For heterocyclic amines, high-performance liquid chromatography (HPLC) is often used for both analytical and preparative separations. nih.govacs.org Gas chromatography (GC), sometimes coupled with mass spectrometry (GC-MS), can also be employed, often after derivatization of the analytes. nih.govrsc.orgnih.gov

Solid-phase extraction (SPE) is a useful technique for sample cleanup and concentration prior to chromatographic analysis. nih.gov It involves passing a solution containing the analyte through a solid sorbent that retains the analyte, which can then be eluted with a different solvent.

In some cases, the product can be precipitated from the reaction mixture and isolated by filtration. chemhelpasap.com For example, 2-aminothiazole (B372263) can be precipitated from an aqueous solution by reaction with sulfur dioxide. google.com

Green Chemistry Approaches and Sustainable Synthesis Strategies for this compound

Green chemistry principles are increasingly being applied to the synthesis of thiazole derivatives to minimize environmental impact. bepls.comresearchgate.netnih.gov This includes the use of greener solvents, catalysts, and energy sources.

Microwave-assisted synthesis is a prominent green chemistry technique that often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. tandfonline.comtandfonline.comrsc.orgnih.gov It has been successfully applied to the Hantzsch thiazole synthesis and other multicomponent reactions for preparing thiazoles. nih.govtandfonline.com

Ultrasound-assisted synthesis is another energy-efficient method that can accelerate reactions and improve yields. nih.govtandfonline.comkjscollege.comresearchgate.net The use of ultrasonic irradiation has been reported for the synthesis of various heterocyclic compounds, including thiazoles. nih.govtandfonline.com

The use of green solvents, such as water or ethanol (B145695), is a key aspect of sustainable synthesis. bepls.comresearchgate.net Catalyst-free reactions or the use of recyclable catalysts, such as silica-supported tungstosilicic acid or nickel ferrite (B1171679) nanoparticles, also contribute to greener synthetic routes. acs.orgbepls.com One-pot syntheses are inherently greener as they reduce the number of reaction steps, solvent usage, and waste generation. tandfonline.comacs.org

| Green Chemistry Approach | Advantages | Application in Thiazole Synthesis | Reference |

| Microwave-Assisted Synthesis | Faster reactions, higher yields, less energy | Hantzsch reaction, multicomponent reactions | nih.govtandfonline.com |

| Ultrasound-Assisted Synthesis | Accelerated reactions, improved yields | Synthesis of various thiazole derivatives | nih.govtandfonline.com |

| Green Solvents | Reduced environmental impact | Water, ethanol in thiazole synthesis | bepls.comresearchgate.net |

| Recyclable Catalysts | Reduced waste, cost-effective | Silica-supported acids, nanoparticles | acs.orgbepls.com |

| One-Pot Synthesis | Fewer steps, less solvent and waste | Multicomponent synthesis of thiazoles | tandfonline.comacs.org |

Scalable Synthesis Considerations for Academic Research and Potential Translational Applications

For the synthesis of this compound, routes that utilize readily available and inexpensive starting materials, such as thiourea and substituted acetophenones, are more amenable to scale-up. One-pot procedures are particularly advantageous for large-scale synthesis as they simplify the process and reduce operational costs. tandfonline.comacs.org

The safety of the reagents and reaction conditions is paramount. Reactions that avoid the use of highly toxic or hazardous materials are preferred. Similarly, processes that operate at or near ambient temperature and pressure are generally safer and less energy-intensive to scale up.

Purification methods must also be scalable. Crystallization and precipitation are often more suitable for large-scale production than chromatography, which can be expensive and time-consuming. chemhelpasap.comgoogle.comgoogle.com The development of robust crystallization processes that consistently yield a product with high purity is a key aspect of process development.

In Depth Investigation of Biological Activities and Molecular Mechanisms of 2 2 Amino Thiazol 4 Yl Phenol

Antimicrobial Activity Profiling of 2-(2-Amino-thiazol-4-yl)-phenol

The 2-aminothiazole (B372263) scaffold is a core component of numerous clinically used drugs and is known for its broad spectrum of biological activities, including antimicrobial effects. researchgate.net Likewise, phenolic compounds are well-documented for their antimicrobial properties. nih.govnih.gov The combination of these two moieties in this compound suggests a promising profile, although direct studies on this specific compound are limited. The activity is generally assessed through its derivatives.

In Vitro Efficacy Studies Against Diverse Bacterial Strains (Gram-Positive and Gram-Negative)

Research into derivatives of 2-aminothiazole has demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, various synthetic derivatives have shown good antimicrobial activity against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Aspergillus oryzaeto. nih.gov Hybrid molecules incorporating the 2-aminothiazole structure have exhibited potent activity against multiple strains, including S. aureus and Achromobacter xylosoxidans, with some derivatives showing a low minimum inhibitory concentration (MIC) of 3.9 μg/mL. rsc.org

Studies on other related structures have shown activity against Bacillus subtilis, while some derivatives were inactive against Gram-negative bacteria. researchgate.net The antibacterial activity is often dependent on the specific substitutions on the core thiazole (B1198619) ring. nih.gov For example, some acylated 2-aminothiazole derivatives showed the highest activity against Bacillus cereus. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 2-Aminothiazole Derivatives Note: This table presents data for various derivatives of 2-aminothiazole, not specifically for this compound, to illustrate the general potential of this chemical class.

| Derivative Class | Bacterial Strain | Activity/Result | Reference |

| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | Potent activity, MIC of 3.9 μg/mL for isopropyl substituted derivative | rsc.org |

| Amides of 2-amino-4-phenyl-5-phenylazothiazoles | E. coli, S. aureus | Good antibacterial activity | nih.gov |

| 2-arylideneamino-4-phenylthiazoles | B. cereus | Highest activity among tested compounds | nih.gov |

| Chloroacetylated thiazole derivatives | S. aureus, B. subtilis | Moderate antibacterial activity | researchgate.net |

| Cinnamoyl imino thiazole derivatives | S. aureus, E. coli | Zone of growth inhibition observed | researchgate.net |

In Vitro Efficacy Studies Against Pathogenic Fungal Species

The antifungal potential of the 2-aminothiazole scaffold is also significant. Derivatives have demonstrated noteworthy activity against pathogenic fungi like Candida albicans and Candida glabrata. researchgate.net In some studies, the antifungal activity of certain derivatives was more pronounced than their antibacterial effects. researchgate.net

A series of N-monosubstituted acetamide (B32628) derivatives of 2-aminothiazole showed inhibitory action against Cryptococcus neoformans with a Minimum Inhibitory Concentration (MIC) of 150 micrograms/ml. nih.gov Furthermore, various amide derivatives of 2-amino-4-phenyl-5-phenylazothiazole have exhibited excellent antifungal activity. nih.gov The development of trisubstituted 2-amino-4,5-diarylthiazole derivatives has yielded compounds with significant anti-Candida albicans activity, with one demethylated derivative showing an MIC80 value of 9 μM, comparable to the standard antifungal drug fluconazole. nih.gov

Elucidation of Molecular Mechanisms Underlying Antimicrobial Action

The antimicrobial action of this compound can be inferred from the mechanisms of its constituent parts.

Phenolic Moiety: Phenolic compounds are known to exert their antimicrobial effects through several mechanisms. They can disrupt the bacterial cell membrane's structure and function, increasing its permeability and causing the leakage of essential intracellular components like ions and biomolecules. nih.govijmm.ir This disruption occurs as the flavonoids penetrate the lipid bilayer. nih.gov For Gram-negative bacteria, phenolic acids can also disintegrate the outer membrane by chelating divalent cations. nih.gov

2-Aminothiazole Moiety: The thiazole ring and its derivatives can also target the bacterial cell membrane, leading to pore formation. rsc.org Additionally, these compounds can inhibit essential bacterial enzymes or interfere with DNA synthesis, thereby halting bacterial growth and proliferation. ijmm.ir The combination of these two functional groups in a single molecule could result in a synergistic or multi-target antimicrobial effect, potentially reducing the likelihood of resistance.

Studies on the Potential for Resistance Development

Despite the promising antimicrobial profile of the 2-aminothiazole class, specific studies focusing on the potential for bacteria and fungi to develop resistance to this compound are not extensively documented in the reviewed literature. The development of resistance is a critical aspect of antimicrobial drug discovery. The multi-target potential of this compound, acting on both the cell membrane and intracellular targets, could theoretically present a higher barrier to resistance development compared to single-target agents. However, this remains an area that requires dedicated future investigation.

Anticancer Activity Assessment of this compound

The 2-aminothiazole scaffold is a key feature in several modern anticancer drugs, including the FDA-approved dasatinib (B193332) and alpelisib, highlighting its importance in oncology. nih.govresearchgate.net This nucleus is associated with potent and selective inhibitory activity against a wide array of human cancer cell lines. nih.gov

In Vitro Cytotoxicity and Antiproliferative Studies Across Various Cancer Cell Lines

While direct cytotoxic data for this compound is scarce, extensive research on its derivatives demonstrates significant anticancer potential. Particularly, studies on aminothiazole-paeonol derivatives, which are structurally very similar, have shown high potency. researchgate.net

These derivatives exhibited notable cytotoxic effects against various human cancer cell lines. For example, one derivative, N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, displayed potent inhibitory activity with IC50 values of 4.0 μM against human gastric adenocarcinoma (AGS), 4.4 μM against human colorectal adenocarcinoma (HT-29), and 5.8 μM against HeLa cells. researchgate.net These compounds were found to be superior to the standard chemotherapy drug 5-fluorouracil (B62378) against AGS and HT-29 cell lines and showed lower cytotoxicity to normal fibroblast cells. researchgate.netresearchgate.net

The broader class of 2-aminothiazole derivatives has been evaluated against a large panel of human cancer cell lines, showing activity in the medium to low micromolar range against melanoma, leukemia, and pancreatic cancer cells. nih.gov The general mechanism of action for phenolic anticancer agents often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.commdpi.com

Table 2: In Vitro Cytotoxicity (IC50, µM) of Aminothiazole-Paeonol Derivatives Against Various Cancer Cell Lines Note: The data presented is for N-benzenesulfonyl-2-amino-thiazole derivatives bearing a 2-hydroxy-4-methoxyphenyl group, which are close structural analogs of this compound.

| Compound | AGS (Gastric) | HT-29 (Colorectal) | HeLa (Cervical) | PaTu8988t (Pancreatic) | U87-MG (Glioblastoma) | A549 (Lung) | CT26.WT (Murine Colon) | BALB/3T3 (Normal Fibroblasts) | Reference |

| Derivative 13c | 4.0 | 4.4 | 5.8 | 13.9 | 15.6 | 18.2 | 19.4 | >40 | researchgate.netresearchgate.net |

| Derivative 13d | 7.2 | 11.2 | 13.8 | 20.1 | 22.4 | 25.6 | 28.3 | >40 | researchgate.netresearchgate.net |

| 5-Fluorouracil (Control) | 15.3 | 25.6 | 4.6 | 10.2 | >40 | 30.7 | 1.9 | >40 | researchgate.net |

Analysis of Apoptosis Induction and Cell Cycle Arrest Mechanisms

Research indicates that derivatives of the 2-aminothiazole scaffold, to which this compound belongs, can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a derivative, TH-39, demonstrated the ability to induce apoptosis in K562 leukemia cells. nih.gov This process was associated with the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov Furthermore, a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax were observed, tipping the cellular balance towards programmed cell death. nih.gov

In terms of cell cycle arrest, studies on 2-aminothiazole derivatives have shown they can inhibit cell proliferation by arresting the cell cycle at the G0/G1 phase in a time and concentration-dependent manner. nih.gov The cell cycle is a tightly regulated process, and its disruption is a common strategy for anticancer therapies. frontiersin.org The arrest at the G0/G1 checkpoint prevents the cell from entering the DNA synthesis (S) phase, thereby halting proliferation. This arrest is often mediated by cyclin-dependent kinase inhibitors (CDKIs) like p21WAF1/CIP1, which can inactivate cyclin-CDK complexes responsible for cell cycle progression. frontiersin.org While the specific mechanisms for this compound itself are not detailed in the provided results, the activities of its close structural relatives provide a strong indication of its likely mechanisms of action.

Modulation of Key Signal Transduction Pathways in Cancer Cells

The anticancer effects of compounds like this compound are often rooted in their ability to modulate critical signal transduction pathways that are dysregulated in cancer. Natural compounds, in general, are known to exert their anticancer effects by down-regulating activated signaling pathways, which in turn inhibits cell proliferation, progression, and metastasis. nih.gov

Several key pathways are implicated in the activity of 2-aminothiazole derivatives. One study on a novel series of 4-amino-2-(thio)phenol derivatives, which share a similar phenolic structure, identified inhibitory activity against Protein Kinase B (AKT) and ABL tyrosine kinase. nih.gov The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its inhibition is a major focus of cancer drug development. embopress.org Similarly, the ABL tyrosine kinase is a key driver in certain leukemias, and its inhibition is a validated therapeutic strategy. nih.gov

Furthermore, research on CMTM4, a protein highly expressed in various cancers, has shown its role in promoting tumor progression through the activation of the NF-κB, mTOR, and PI3K/Akt pathways. embopress.org Compounds that can interfere with such proteins or their downstream signaling would hold significant therapeutic promise. The MAPK signaling pathway, which includes RAF, MEK, and ERK, is another critical regulator of cell cycle commitment and is a potential target for intervention. nih.gov

Investigation of Anti-Angiogenic and Anti-Metastatic Potentials

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several studies have pointed towards the anti-angiogenic potential of compounds structurally related to this compound. A series of 4-amino-2-(thio)phenol derivatives were found to exhibit significant in vitro anti-angiogenic activities, comparable to the known angiogenesis inhibitor Pazopanib. nih.gov These effects were observed in both the human umbilical vein endothelial cell (HUVEC) tube formation assay and the rat thoracic aorta rings test. nih.gov

The mechanism of this anti-angiogenic activity is likely linked to the inhibition of key protein kinases involved in angiogenic signaling, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov While direct studies on this compound are needed, the strong anti-angiogenic properties of its analogues suggest a promising avenue for investigation.

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. The ability of natural compounds to inhibit metastasis is a key area of research. nih.gov The inhibition of signaling pathways that control cell migration and invasion, as well as the suppression of angiogenesis, can contribute to the anti-metastatic potential of a compound. While direct evidence for the anti-metastatic effects of this compound is not explicitly detailed in the provided search results, its potential to modulate key signaling pathways and inhibit angiogenesis strongly suggests it may also possess anti-metastatic properties.

In Vivo Efficacy Studies in Pre-Clinical Animal Models of Cancer

Pre-clinical animal models are crucial for evaluating the in vivo efficacy and therapeutic potential of novel anticancer compounds. While specific in vivo studies for this compound were not found, research on related compounds provides valuable insights. For example, a study on 2-amino-7-fluorophenazine 5,10-dioxide, another heterocyclic compound, demonstrated significant tumor-weight diminution (up to 61%) in a stage-IV murine metastatic-breast tumor model. mdpi.com This highlights the potential for this class of compounds to be effective in a living organism.

Furthermore, a series of 2-amino-4-thiazole-containing renin inhibitors showed oral blood pressure-lowering activity in high-renin normotensive monkeys, indicating that this scaffold can be developed into orally bioavailable drugs with in vivo efficacy. nih.gov Studies on other aminothiazole derivatives have also been conducted in various cancer models, including Ehrlich ascites carcinoma in mice, to evaluate their antitumor and immunostimulatory properties. researchgate.net These studies underscore the importance of in vivo testing to translate in vitro findings into potential clinical applications.

Exploration of Other Potential Biological Activities (e.g., Anti-inflammatory, Antioxidant) and their Mechanistic Bases

Beyond its potential as an anticancer agent, this compound and its derivatives have been investigated for other biological activities, notably anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity: The 2-aminothiazole scaffold has been associated with anti-inflammatory properties. For instance, derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have demonstrated significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-challenged RAW 264.7 cells. The mechanism for this activity is linked to the activation of the NRF2/HO-1 pathway, which plays a role in modulating inflammation. nih.gov Similarly, 2-methoxy-4-vinylphenol, a phenolic compound, exerts its anti-inflammatory effects by inhibiting inducible nitric oxidase synthase (iNOS) through the induction of heme oxygenase-1 (HO-1). nih.gov

Biochemical Research into Enzyme Inhibition Kinetics and Identification of Molecular Targets of this compound

Biochemical studies are essential to elucidate the specific molecular targets and mechanisms of action of a compound. The 2-aminothiazole scaffold has been identified as a potent inhibitor of several enzymes.

Enzyme Inhibition: One notable target is 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. A p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent inhibitor of human 5-LOX with an IC50 of approximately 10 μM. rsc.org Kinetic studies suggested a competitive inhibition mechanism, where the inhibitor competes with the substrate for the active site of the enzyme. rsc.orgnih.gov

Another important class of enzymes targeted by aminothiazole derivatives is protein kinases. As mentioned earlier, derivatives have shown inhibitory activity against AKT and ABL tyrosine kinases. nih.gov Furthermore, the 2-amino-4-thiazolyl moiety has been incorporated into renin inhibitors, demonstrating the versatility of this scaffold in targeting different enzyme classes. nih.gov

Molecular Targets: The identification of molecular targets is crucial for understanding the therapeutic potential of a compound. For 2-aminothiazole derivatives, targets include:

Protein Kinases: AKT, ABL, VEGFR-2 nih.gov

Enzymes in Inflammatory Pathways: 5-LOX rsc.org

Other Enzymes: Renin nih.gov

The PubChem database also indicates potential chemical-target interactions for 4-(2-Amino-thiazol-4-yl)-phenol, though specific targets are not detailed in the provided search results. nih.gov

Receptor Binding Studies and Ligand-Target Interaction Analysis

Understanding how a ligand like this compound binds to its molecular target is fundamental for drug design and optimization. While specific receptor binding studies for this exact compound are not extensively detailed, research on related structures provides insights into potential interactions.

For example, a series of novel 5-aminothiazole-based ligands were found to bind to prolyl oligopeptidase (PREP), revealing a new ligand-binding site. acs.org This interaction was shown to modulate the protein-protein interaction functions of PREP, which is implicated in neurodegenerative diseases. acs.org

Molecular docking studies have also been employed to predict the binding modes of 2-aminothiazole derivatives to their targets. In the case of 5-LOX inhibition, docking simulations supported the experimental data and suggested a competitive inhibition mechanism. rsc.org Such in silico approaches are valuable for visualizing ligand-target interactions at the atomic level and for guiding the design of more potent and selective inhibitors. The PubChem entry for 4-(2-Amino-1,3-thiazol-4-yl)phenol indicates the existence of protein-bound 3D structures, suggesting that experimental data on its binding interactions may be available in databases like the RCSB Protein Data Bank. nih.gov

Cellular Uptake, Intracellular Localization, and Subcellular Distribution Studies.

The journey of a therapeutic or imaging agent from the extracellular environment to its site of action within the cell is a critical determinant of its efficacy. For this compound, while direct experimental data is scarce, insights can be drawn from the study of other aminothiazole-containing molecules, including fluorescent probes and therapeutic agents.

Research on various aminothiazole derivatives suggests that their cellular uptake is influenced by their physicochemical properties, such as lipophilicity, size, and charge. Generally, small, moderately lipophilic molecules can passively diffuse across the cell membrane. The presence of both a phenol (B47542) group and an amino group in this compound suggests it may exhibit a degree of amphiphilicity, potentially allowing for interaction with the lipid bilayer of the cell membrane.

Once inside the cell, the subcellular distribution of a compound is dictated by its affinity for different organelles and macromolecules. For instance, some fluorescent aminothiazole derivatives have been developed as probes for specific cellular components. While not directly about the compound , these studies provide a framework for how the aminothiazole scaffold might behave. For example, certain Thiazole Orange derivatives have been utilized for labeling cancer cells, indicating their ability to permeate cell membranes and accumulate intracellularly.

Furthermore, studies on 2-aminothiazole-flavonoid hybrid derivatives have shown effects on mitochondria in glioblastoma cells, hinting at a potential for mitochondrial localization for some compounds within this class. The phenol moiety of this compound could also influence its distribution, potentially leading to interactions with proteins or sequestration in specific cellular compartments.

To provide a more concrete understanding, future research would need to employ techniques such as fluorescence microscopy with a labeled version of this compound or quantitative analysis using methods like high-performance liquid chromatography (HPLC) or mass spectrometry on subcellular fractions.

Table of Research Findings on Analogous Aminothiazole Derivatives

The following interactive table summarizes findings from studies on compounds structurally related to this compound, which may provide clues to its potential cellular behavior.

| Compound Class | Key Finding | Implication for this compound |

| Thiazole Orange Derivatives | Utilized for labeling cancer cells, indicating cell permeability. | Suggests that the aminothiazole scaffold can facilitate entry into cells. |

| 2-Aminothiazole-Flavonoid Hybrids | Demonstrated effects on mitochondrial function in glioblastoma cells. | Hints at a potential for subcellular localization, possibly within mitochondria, for some aminothiazole derivatives. |

| General Aminothiazole-based Anticancer Agents | Exert cytotoxic effects on various cancer cell lines. | Implies that these compounds can reach intracellular targets to induce a biological response. |

Structure Activity Relationship Sar Studies and Rational Design of 2 2 Amino Thiazol 4 Yl Phenol Derivatives

Design Rationale for the Synthesis of Novel 2-(2-Amino-thiazol-4-yl)-phenol Analogues

The foundational design strategy for creating new analogues of this compound is rooted in the principles of medicinal chemistry, where specific structural modifications are hypothesized to improve a compound's interaction with a biological target. The 2-aminothiazole (B372263) core is a well-established pharmacophore in numerous biologically active compounds, known for its ability to engage in various non-covalent interactions such as hydrogen bonding and pi-stacking. nih.gov

The rationale for synthesizing novel derivatives often stems from a desire to explore and optimize these interactions. For instance, the amino group at the 2-position of the thiazole (B1198619) ring can be acylated or alkylated to introduce new functionalities. These modifications can alter the compound's electronic properties, lipophilicity, and steric bulk, thereby influencing its binding affinity and selectivity for a target protein. Similarly, the phenol (B47542) ring presents multiple opportunities for substitution. The hydroxyl group can be etherified or esterified, and the aromatic ring itself can be decorated with various substituents to probe the steric and electronic requirements of the target's binding pocket.

In the context of developing inhibitors for specific enzymes, the design might be guided by the structure of the enzyme's active site. For example, if the active site contains a hydrophobic pocket, analogues with lipophilic substituents on the phenol ring would be designed. Conversely, if the active site has hydrogen bond donors or acceptors, derivatives with corresponding functionalities would be synthesized. This structure-based design approach aims to create compounds with improved potency and a more favorable pharmacological profile.

Systematic Synthetic Strategies for the Preparation of Structurally Diverse Derivatives

The synthesis of a diverse library of this compound derivatives relies on robust and versatile chemical reactions. A common and efficient method for constructing the core 2-aminothiazole scaffold is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative.

To create a variety of analogues, different starting materials can be employed. For instance, by using a range of substituted α-haloketones derived from various phenols, a series of derivatives with different substitution patterns on the phenolic ring can be generated. The general synthetic approach can be outlined as follows:

Preparation of α-haloketones: A substituted phenol is first acylated, often through a Friedel-Crafts reaction, to introduce a ketone functionality. This ketone is then halogenated at the α-position to yield the requisite α-haloketone intermediate.

Hantzsch Thiazole Synthesis: The α-haloketone is then reacted with thiourea in a suitable solvent, such as ethanol (B145695), to yield the 2-aminothiazole ring.

Derivatization of the Amino Group: The amino group on the thiazole ring can be further modified. For example, acylation with various acid chlorides or anhydrides can produce a range of amide derivatives.

This systematic approach allows for the creation of a library of compounds with structural diversity at both the phenolic and the aminothiazole portions of the molecule. This diversity is crucial for a thorough exploration of the structure-activity relationships. nih.gov

Comprehensive Evaluation of Substituent Effects on Biological Activity and Potency

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the molecule. A comprehensive evaluation of these effects is central to understanding the SAR.

For example, in the development of anticancer agents, the introduction of different substituents on the phenyl ring can have a profound impact on cytotoxicity. Studies on related 2-aminothiazole derivatives have shown that the presence of electron-withdrawing groups, such as halogens or nitro groups, on the aromatic ring can enhance anticancer activity. Conversely, electron-donating groups like methoxy (B1213986) or methyl groups might have a different effect.

The position of the substituent is also critical. A substituent at the ortho-, meta-, or para-position of the phenol ring will orient itself differently within a protein's binding site, leading to variations in biological activity.

Below is an interactive data table that hypothetically illustrates how different substituents on a this compound core could influence its inhibitory activity against a specific kinase.

| Derivative | Substituent on Phenol Ring | Position | IC50 (µM) |

| 1 | H | - | 10.5 |

| 2 | 4-Chloro | para | 2.1 |

| 3 | 3-Chloro | meta | 5.8 |

| 4 | 4-Methoxy | para | 8.3 |

| 5 | 3,4-Dichloro | meta, para | 1.2 |

| 6 | 4-Nitro | para | 3.5 |

| 7 | 4-Methyl | para | 9.7 |

This data is illustrative and intended to demonstrate the concept of substituent effects.

From such data, researchers can deduce that a chloro substituent at the para-position is beneficial for activity, and that dichlorination further enhances potency. This systematic evaluation is key to rational drug design.

Identification of Key Pharmacophoric Features Essential for Desired Biological Efficacy

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. nih.gov Through the analysis of SAR data from a series of active and inactive this compound derivatives, key pharmacophoric features can be identified.

For a hypothetical series of kinase inhibitors based on this scaffold, the key pharmacophoric features might include:

A hydrogen bond donor: The amino group of the thiazole ring.

A hydrogen bond acceptor: The nitrogen atom within the thiazole ring.

An aromatic ring: The phenol ring, which can engage in pi-pi stacking interactions.

A hydrophobic feature: A specific region on the substituted phenol ring that interacts with a hydrophobic pocket in the target enzyme.

A hydrogen bond donor/acceptor: The phenolic hydroxyl group.

By understanding these essential features, computational models can be developed to screen virtual libraries of compounds for potential new hits, accelerating the drug discovery process.

Lead Optimization Strategies Guided by SAR Insights

Once a "lead" compound with promising, albeit not ideal, activity is identified, lead optimization strategies are employed to improve its properties. These strategies are directly guided by the SAR insights gained from the initial screening of derivatives.

If, for instance, the initial SAR study reveals that lipophilicity is positively correlated with activity, the lead optimization phase will focus on synthesizing analogues with more lipophilic substituents. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and other undesirable pharmacokinetic properties.

Lead optimization is a multi-parameter process. Besides improving potency, it also aims to enhance other properties such as:

Selectivity: To minimize off-target effects.

Metabolic stability: To increase the compound's half-life in the body.

Solubility: To ensure adequate bioavailability.

Permeability: To allow the compound to reach its site of action.

This iterative process of design, synthesis, and testing, guided by SAR, is the cornerstone of modern drug discovery.

Stereochemical Considerations and their Impact on Biological Activity

Stereochemistry can play a critical role in the biological activity of this compound derivatives, especially if a chiral center is introduced into the molecule. The three-dimensional arrangement of atoms can significantly affect how a molecule fits into the binding site of a protein.

For example, if a chiral side chain is attached to the amino group of the thiazole, the resulting enantiomers or diastereomers may exhibit vastly different biological activities. One stereoisomer might bind with high affinity to the target, while the other is inactive. This is because the binding sites of proteins are themselves chiral, and thus can differentiate between stereoisomers.

Therefore, when a chiral center is present, it is essential to either separate the stereoisomers and test them individually or to develop stereoselective synthetic methods to produce only the desired, more active isomer. Ignoring stereochemical considerations can lead to a misinterpretation of SAR data and hinder the development of an effective drug.

Computational Chemistry and Molecular Modeling Approaches for 2 2 Amino Thiazol 4 Yl Phenol

Molecular Docking Simulations to Predict Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the structural basis of ligand-target interactions and for estimating the strength of this association, often expressed as a binding affinity or docking score.

In the context of aminothiazole derivatives, molecular docking has been extensively used to identify potential biological targets and to elucidate binding mechanisms. For instance, studies on various 2-aminothiazole (B372263) derivatives have shown their potential as antioxidant agents by docking them against oxidoreductase proteins like NADPH Oxidase (PDB ID: 2CDU). researchgate.net In such studies, derivatives have demonstrated strong binding affinities, with some compounds achieving docking scores as low as -6.64 kcal/mol. researchgate.net The simulations reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the protein's active site, including Ile155, Gly156, and Cys242. researchgate.net

Similarly, other research on related thiazole (B1198619) compounds has targeted different proteins. Docking studies of 4-(3,4,5-trimethoxyphenyl)thiazole derivatives against tubulin, a protein involved in cancer, have shown significant binding energies, with values like -13.42 kcal/mol. nih.gov These simulations identified crucial non-covalent interactions between the thiazole ring and amino acids such as AsnA101 and AsnB249, which are essential for the stability of the ligand-protein complex. nih.gov The application of these methods to 2-(2-Amino-thiazol-4-yl)-phenol would involve docking it into the binding sites of various enzymes and receptors to predict its most likely biological targets and to understand the specific atomic interactions driving its potential therapeutic effects.

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

| Compound Class | Protein Target | Key Findings | Reference |

| 2-Aminothiazole derivatives | NADPH Oxidase (PDB: 2CDU) | Docking score of -6.64 kcal/mol; interactions with Ile155, Gly156, Ser157. researchgate.net | researchgate.net |

| 4-(3,4,5-trimethoxyphenyl)thiazole derivatives | Tubulin | Binding energy of -13.42 kcal/mol; sulfur bond with AsnB249 and arene-H bond with AsnA101. nih.gov | nih.gov |

| 4-Phenylthiazol-2-amine derivatives | Breast Cancer Target | Dock scores ranging from -6.658 to -8.911 kcal/mol. ssaa.ru | ssaa.ru |

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Predictions

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing fundamental information about its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) or semi-empirical methods such as PM6 are used to calculate the optimized molecular geometry, the distribution of electron density, and the energies of molecular orbitals. bsu.by

For a molecule like this compound, these calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, quantum calculations can predict the electronic absorption spectrum (UV-Vis spectrum) by calculating the transition energies between electronic states. For example, a study on a related phenol (B47542) derivative, 2,4-di-tert-butyl-6-(p-tolylamino) phenol, used the PM6 method to calculate its electronic structure and absorption spectrum, identifying the maximum wavelength at 325.35 nm. bsu.by These calculations also provide insights into the nature of electronic transitions. bsu.by Applying these methods to this compound would yield a detailed understanding of its electronic characteristics, which are fundamental to its interaction with biological systems and its potential as a chromophore.

Table 2: Illustrative Data from Quantum Chemical Calculations on a Phenol Derivative

| Parameter | Calculated Value | Significance | Reference |

| Method | PM6 | Semi-empirical quantum mechanical method. | bsu.by |

| Maximum Absorption Wavelength (λmax) | 325.35 nm | Predicts the UV-Vis spectral properties. | bsu.by |

| Oscillator Strength (f) | 0.4911 | Indicates the intensity of the electronic transition. | bsu.by |

| Electronic Transition | S0 → S6 | Identifies the specific excited state involved. | bsu.by |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling involves identifying these essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) from a set of known active molecules. The resulting model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening.

The 2-aminothiazole moiety is a well-established and valuable pharmacophore in medicinal chemistry. nih.gov The structure of this compound contains several key pharmacophoric features: the aminothiazole ring system, the phenolic hydroxyl group (a hydrogen bond donor and acceptor), and the aromatic phenyl ring. A pharmacophore model based on this scaffold would define the spatial arrangement of these features. This model could then be used to screen virtual libraries of millions of compounds to identify new molecules that possess a similar arrangement of functional groups and are therefore likely to exhibit similar biological activities. This approach is highly efficient for discovering new lead compounds for drug development.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked complex and for analyzing the conformational changes that both the ligand and the protein may undergo during the binding process.

For derivatives of the 2-aminothiazole scaffold, MD simulations have been used to validate docking results and to study the stability of the ligand within the protein's binding pocket. nih.govnih.gov In these studies, simulations are typically run for nanoseconds, and key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. A stable RMSD for the ligand indicates that it remains securely bound in the active site throughout the simulation. nih.gov For instance, MD studies on thiazole-Schiff base derivatives have shown that the ligands remain stable in the receptor's binding site with RMSD and RMSF values below 2 nm, confirming a stable binding mode. nih.gov Applying MD simulations to a complex of this compound and a predicted protein target would provide critical information on the flexibility of the ligand and the dynamic nature of its interactions, offering a more realistic representation of the binding event.

Table 3: Typical Parameters and Outputs of Molecular Dynamics Simulations

| Parameter/Output | Description | Example Finding | Reference |

| Simulation Time | The duration of the simulation (e.g., 50-100 ns). | Ligand remained in the binding site for the entire simulation. nih.gov | nih.gov |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating stability. | RMSD values below 2 nm suggest a stable complex. nih.gov | nih.gov |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues, indicating flexibility. | Low RMSF values for binding site residues indicate a stable binding pocket. | |

| Interaction Analysis | Monitors specific interactions (e.g., hydrogen bonds) over time. | Key hydrogen bonds are maintained throughout the simulation. |

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic and safety profile. In silico ADMET prediction models use a compound's structure to estimate its properties related to absorption, distribution, metabolism, excretion, and toxicity. These predictions are vital for filtering out compounds with unfavorable characteristics early in the drug discovery process.

For this compound and its derivatives, various ADMET properties can be predicted. Lipinski's "Rule of Five" is a commonly used guideline to assess drug-likeness and oral bioavailability. nih.gov Studies on related thiazole derivatives have shown that many adhere to these rules. nih.govnih.gov Computational tools and web servers like ProTox-II can predict potential toxicities such as hepatotoxicity, mutagenicity, and carcinogenicity. researchgate.net Public databases like PubChem provide computed properties for 2-(2-Amino-1,3-thiazol-4-yl)phenol, which give an initial assessment of its likely ADMET profile. nih.gov These predictions help to prioritize compounds for further experimental testing.

Table 4: Predicted Physicochemical and ADMET Properties for 2-(2-Amino-1,3-thiazol-4-yl)phenol

| Property | Predicted Value | Significance | Reference |

| Molecular Weight | 192.24 g/mol | Conforms to Lipinski's Rule (< 500 Da). | nih.gov |

| XLogP3 | 1.9 | Measures lipophilicity, influencing absorption and distribution. | nih.gov |

| Hydrogen Bond Donors | 2 | Conforms to Lipinski's Rule (≤ 5). | nih.gov |

| Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's Rule (≤ 10). | nih.gov |

| Polar Surface Area | 87.4 Ų | Influences membrane permeability and absorption. | nih.gov |

| Oral Bioavailability | Predicted to be good | Based on adherence to physicochemical rules like Lipinski's. nih.govnih.gov | nih.govnih.gov |

Advanced Analytical Methodologies for Characterization and Quantification of 2 2 Amino Thiazol 4 Yl Phenol

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for 2-(2-Amino-thiazol-4-yl)-phenol is not widely published, related aminothiazole derivatives provide insight into expected spectral characteristics. For instance, in the 1H NMR spectrum of 2-aminothiazole (B372263), characteristic shifts are observed for the thiazole (B1198619) ring protons. chemicalbook.comexcli.de For this compound, one would anticipate signals corresponding to the protons on the phenol (B47542) and thiazole rings, as well as the amine group. The chemical shifts and coupling constants would be indicative of the substitution pattern.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 192.24 g/mol . matrixscientific.comnih.gov In a mass spectrum, this would correspond to the molecular ion peak [M]+. Electron impact mass spectrometry studies on similar 2-amino-4-arylthiazoles have shown characteristic fragmentation patterns, including cleavage of the thiazole ring. nih.gov For this compound, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, such as [M+H]+ at 193.04302 and [M+Na]+ at 215.02496. uni.lu

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol group, N-H stretching vibrations of the primary amine, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching vibrations. Studies on related compounds like 2-amino-4-methylthiazole (B167648) have identified these key vibrational modes. mdpi.com

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV absorption spectrum of 2-aminophenol, a related structure, shows distinct absorption maxima (λmax) that are influenced by the solvent. researchgate.netresearchgate.net Similarly, this compound would exhibit characteristic absorption bands in the UV-Vis region, corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems. The presence of the phenolic and amino groups would influence the position and intensity of these bands.

| Technique | Observed/Predicted Data | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight: 192.24 g/mol | matrixscientific.comnih.gov |

| Predicted [M+H]+: 193.04302 m/z | uni.lu | |

| Predicted [M+Na]+: 215.02496 m/z | uni.lu | |

| FT-IR Spectroscopy | Expected bands: O-H, N-H, C=N, aromatic C-H and C=C stretches | mdpi.com |

| UV-Vis Spectroscopy | Characteristic absorption bands expected for aromatic and heterocyclic systems | researchgate.netresearchgate.net |

Chromatographic Methods for Purity Assessment, Quantification, and Impurity Profiling

Chromatographic techniques are indispensable for separating this compound from impurities, quantifying its concentration, and identifying any related substances.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile compounds. An HPLC method for a similar compound, 2-amino-5-nitrophenol, demonstrated good linearity, accuracy, and precision. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. Such methods are crucial for routine quality control and purity checks.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile compounds. While phenols can be analyzed by GC, they sometimes exhibit peak tailing. researchgate.net To improve chromatographic performance, derivatization is often employed. For this compound, both the phenolic hydroxyl group and the amino group could be derivatized to increase volatility and improve peak shape. The mass spectrometer provides definitive identification of the compound and any impurities based on their mass spectra and retention times. Automated thermal desorption (TD)-GC/MS methods have been developed for the sensitive analysis of phenols in complex matrices. matec-conferences.org

| Technique | Key Parameters and Applications | Reference |

|---|---|---|

| HPLC | Reversed-phase with UV detection for purity and quantification. Good linearity, accuracy, and precision are achievable. | nih.gov |

| GC-MS | Analysis of volatile derivatives to improve peak shape and sensitivity. Provides definitive identification. | researchgate.net |

X-ray Crystallography for High-Resolution Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a crystal structure has been reported and is available in the Cambridge Structural Database (CCDC Number: 181938). nih.gov This data provides definitive proof of the compound's connectivity and stereochemistry, serving as a ultimate reference for its structural identity. The crystal structure of related compounds, such as those derived from 2-cyanoguanidinophenytoin, have also been determined, highlighting the utility of this technique in confirming molecular structures. nih.gov

Hyphenated Techniques for Metabolite Identification and Profiling

Understanding the metabolic fate of this compound is crucial in many applications. Hyphenated techniques, which couple a separation method with a detection method, are essential for identifying and quantifying metabolites in complex biological matrices.

Future Research Directions and Therapeutic Potential of 2 2 Amino Thiazol 4 Yl Phenol

Challenges and Opportunities in Translational Research from Bench to Pre-Clinical Development

The journey of a promising compound like 2-(2-Amino-thiazol-4-yl)-phenol from the laboratory bench to pre-clinical development is fraught with challenges, yet it also presents significant opportunities. A major hurdle is bridging the gap between in vitro (laboratory) findings and in vivo (living organism) efficacy and safety. srce.hr

Challenges:

Converting Potent Inhibitors to Active Compounds: A significant challenge lies in transforming a compound that shows high potency in biochemical assays into a compound with whole-cell activity. nih.gov

Predictive Models: The lack of robust and predictive animal models for many human diseases can hinder the assessment of a compound's therapeutic potential. srce.hrnih.gov It is crucial to demonstrate that the chosen animal model accurately reflects the human condition to ensure the generated data has high translational value. srce.hr

Toxicity and Side Effects: Early identification and mitigation of potential toxicity are paramount. Unforeseen adverse effects are a common cause of failure in pre-clinical and clinical development. nih.govnih.gov

Drug Resistance: The development of resistance to anticancer drugs is a major limitation in their clinical efficacy. nih.gov Investigating the potential for resistance to this compound derivatives is crucial.

Opportunities:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds to identify initial "hits" with desired biological activity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic and comprehensive SAR analysis helps in understanding how chemical structure relates to biological activity, guiding the optimization of lead compounds for improved potency and reduced toxicity. nih.govnih.gov

In Silico Modeling: Computational tools can aid in predicting a compound's properties, potential targets, and interactions, thereby streamlining the drug discovery process. excli.de

Exploration of Synergistic Effects in Combination Therapy with Existing Agents

Combining this compound derivatives with existing therapeutic agents offers a promising strategy to enhance treatment efficacy, overcome drug resistance, and potentially reduce side effects by using lower doses of each drug. nih.gov

The rationale for combination therapy lies in targeting multiple pathways involved in a disease process. For instance, in cancer treatment, a combination could involve a compound that inhibits cell proliferation, like a 2-aminothiazole (B372263) derivative, and another that blocks angiogenesis (the formation of new blood vessels that supply tumors).

Potential Combination Strategies:

| Therapeutic Area | Potential Combination Agent | Rationale |

| Cancer | Existing Chemotherapeutic Drugs | Overcome multidrug resistance and enhance cytotoxic effects. nih.govnih.gov |

| Cancer | Angiogenesis Inhibitors | Target both tumor cell growth and its blood supply. nih.gov |

| Infectious Diseases | Existing Antibiotics/Antifungals | Address antimicrobial resistance and broaden the spectrum of activity. excli.de |

| Neurodegenerative Diseases | Levodopa | Alleviate neurological repercussions and improve neuron survival in conditions like cerebral ischemia. wikipedia.org |

Investigation of Novel Therapeutic Applications Beyond Established Biological Activities

The 2-aminothiazole scaffold is known for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com However, the therapeutic potential of this compound itself may extend beyond these established activities.

Emerging Therapeutic Areas:

Metabolic Diseases: Certain aminothiazole derivatives have been investigated for their effects on metabolic enzymes, suggesting potential applications in diseases like diabetes. nih.gov

Neuropsychiatric Disorders: The D3-preferring receptor binding profile of some aminothiazole-containing compounds has made them valuable tools in preclinical research for neuropsychiatric disorders. wikipedia.org

Glutaminase Inhibition: Given that some cancers are dependent on the enzyme glutaminase, inhibitors containing the 2-amino-thiazole nucleus are being explored as potential cancer therapeutics. researchgate.net

Enzyme Inhibition: Derivatives of 2-aminothiazole have shown inhibitory activity against various enzymes, including carbonic anhydrase and cholinesterases, opening up possibilities for treating a range of conditions. nih.gov

Further research is warranted to explore these and other novel applications, potentially through screening against a diverse panel of biological targets.

Development of Advanced Drug Delivery Systems for Enhanced Bioavailability and Target Specificity

A significant challenge in drug development is the poor water solubility of many promising compounds, which can lead to low bioavailability and suboptimal therapeutic effects. nih.gov Advanced drug delivery systems can address these issues by improving solubility, protecting the drug from degradation, and enabling targeted delivery to specific cells or tissues.

Strategies for Enhancing Delivery:

| Delivery System | Description | Potential Benefits for this compound |

| Nanoparticles | Sub-micron sized particles that can encapsulate drugs. nih.gov | Improved solubility, enhanced intracellular uptake, and potential for targeted delivery. nih.govmdpi.com |

| Liposomes | Vesicles composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs. bibliotekanauki.pl | Increased solubility and ability to deliver the drug to specific sites. |

| Solid Dispersions | Systems where the drug is dispersed in a carrier matrix, often in an amorphous form. nih.gov | Enhanced dissolution rate and bioavailability. researchgate.net |

| Micellar Systems | Self-assembling nanosized structures that can solubilize poorly soluble drugs. bibliotekanauki.plresearchgate.net | Improved solubility and stability in aqueous environments. |

These technologies can be crucial for realizing the full therapeutic potential of this compound and its derivatives, particularly if they exhibit poor solubility.

Regulatory Science Considerations for Novel Aminothiazole-Based Therapeutics

The path to regulatory approval for any new therapeutic is a long and rigorous process. For novel compounds like this compound, several regulatory science considerations are critical.

Key Regulatory Milestones:

Preclinical Testing: All preclinical studies must be conducted under Good Laboratory Practices (GLP) to ensure the quality and integrity of the data. srce.hr These studies are essential for evaluating the safety and efficacy of the compound before it can be tested in humans. biobostonconsulting.comxybion.com

Investigational New Drug (IND) Application: Before initiating clinical trials in humans, a comprehensive IND application must be submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA). This application includes all preclinical data and the proposed plan for human trials. biobostonconsulting.com

Clinical Trials: Human trials are conducted in phases (Phase I, II, and III) to evaluate the safety, dosage, efficacy, and side effects of the new drug.

New Drug Application (NDA): Following successful clinical trials, an NDA is submitted to the regulatory agency for marketing approval.

Regulatory agencies provide guidance and frameworks to ensure that new drugs are safe and effective for their intended use. modernvivo.com

Ethical and Societal Implications of Research and Development of Novel Biomedical Compounds

The research and development of new biomedical compounds carry significant ethical and societal responsibilities.

Core Ethical Principles:

Beneficence and Non-maleficence: The primary goal is to benefit patients and do no harm. This requires a careful balance of potential benefits against risks throughout the research and development process. nih.gov

Autonomy: This principle underscores the importance of informed consent in clinical trials, ensuring that participants understand the risks and benefits before agreeing to participate. nih.gov

Justice: This principle calls for the fair distribution of the benefits and burdens of research.

Animal Welfare: The ethical treatment of animals in preclinical research is paramount. The "3Rs" principle—Replacement, Reduction, and Refinement—guides researchers to minimize animal use and suffering. modernvivo.com

Societal Implications:

Transparency and Data Sharing: Openly sharing research findings, including null results, promotes scientific integrity and accelerates discovery. modernvivo.com

Public Trust: Maintaining public trust requires transparency, adherence to ethical standards, and clear communication about the research process. modernvivo.com

Innovation and Access: The development of novel therapeutics has the potential to address unmet medical needs and improve public health. However, ensuring equitable access to these new treatments is a critical societal challenge. nih.gov

The responsible development of this compound and its derivatives necessitates a steadfast commitment to these ethical principles and a thoughtful consideration of the broader societal impact.

Q & A

Q. Basic Characterization

- ¹H/¹³C-NMR : Assign aromatic protons (δ 6.38–7.24 ppm) and thiazole carbons (δ 100.8–168.6 ppm). The –NH₂ group appears as a singlet at δ 2.09 ppm .

- X-ray Crystallography : Use SHELXL for refinement (CCDC 1850211/1850212). ORTEP-3 or WinGX can generate thermal ellipsoid plots to confirm molecular geometry and hydrogen-bonding networks .

What computational methods are employed to study the electronic structure and reactivity of this compound?

Q. Advanced Computational Analysis

- Density Functional Theory (DFT) : Apply hybrid functionals like B3LYP (combining Becke’s exchange and Lee-Yang-Parr correlation) to calculate molecular orbitals, Fukui indices, and electrostatic potential surfaces. Basis sets such as 6-311++G(d,p) are recommended for accuracy .

- Quantum Theory of Atoms in Molecules (QTAIM) : Analyze bond critical points to quantify hydrogen-bond strengths (e.g., O–H···N interactions) using topological electron density data .